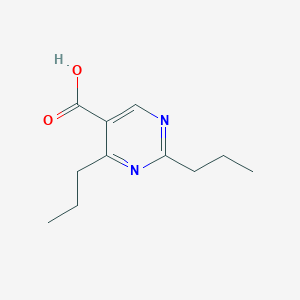
2,4-Dipropylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dipropylpyrimidine-5-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two propyl groups attached to the 2 and 4 positions of the pyrimidine ring and a carboxylic acid group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dipropylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dipropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dipropylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dipropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions are crucial for the compound’s biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: A compound with amino groups at positions 2 and 4, used in the synthesis of pharmaceuticals.
2,4-Dihydroxypyrimidine: A compound with hydroxyl groups at positions 2 and 4, known for its biological activities.
2,4-Dimethylpyrimidine: A compound with methyl groups at positions 2 and 4, used as an intermediate in organic synthesis.
Uniqueness
2,4-Dipropylpyrimidine-5-carboxylic acid is unique due to the presence of propyl groups, which influence its chemical reactivity and biological properties. The carboxylic acid group adds to its versatility, allowing for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2,4-dipropylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-9-8(11(14)15)7-12-10(13-9)6-4-2/h7H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
KWDWQZTXZZRWOK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC=C1C(=O)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)
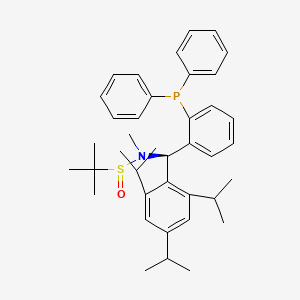
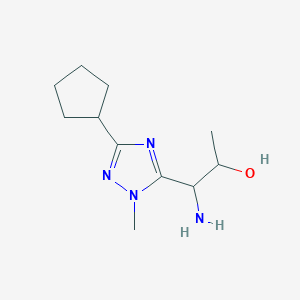
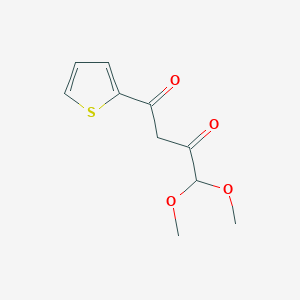
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)


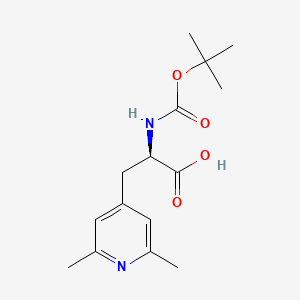
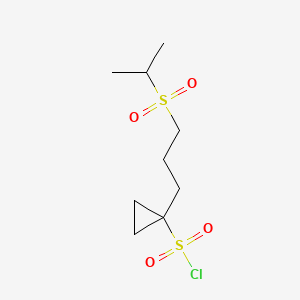
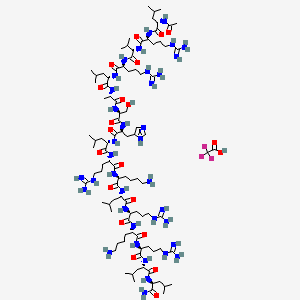
![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)

![2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)
